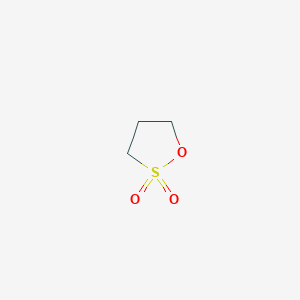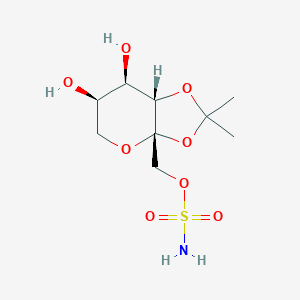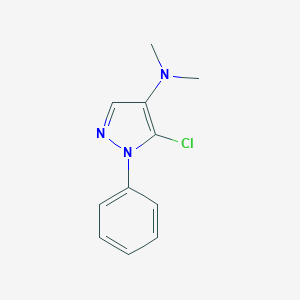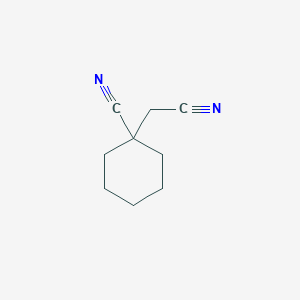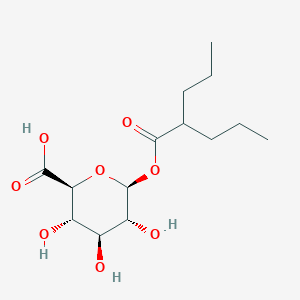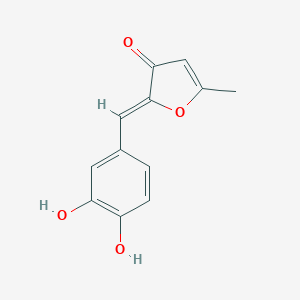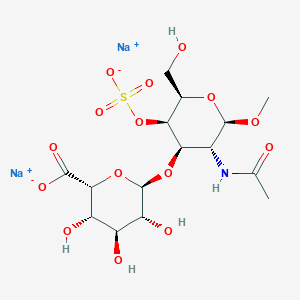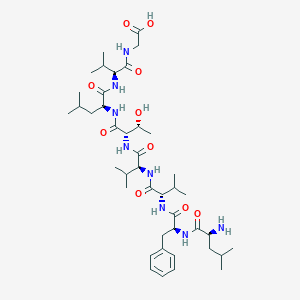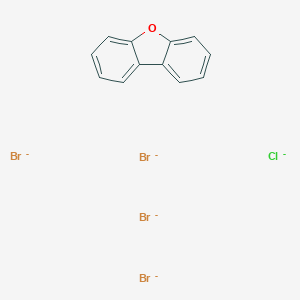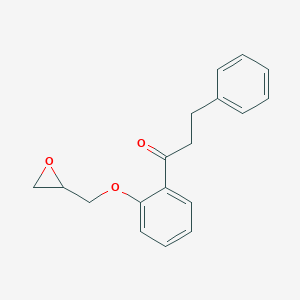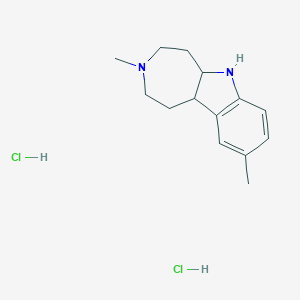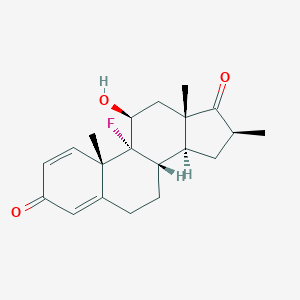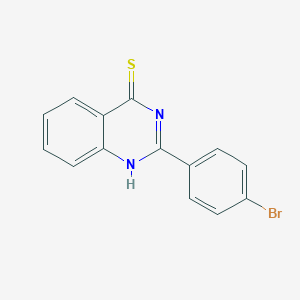
2-(4-bromophenyl)quinazoline-4(3H)-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including those substituted with bromophenyl groups, typically involves multistep chemical processes. These processes may include the acylation of aminoquinazoline with unsaturated acid chlorides or mixed anhydrides, followed by subsequent modifications to introduce specific functional groups or substituents that enhance the compound's biological properties or solubility (Tsou et al., 2001). Another approach involves the alkylation of quinazoline-4(3H)-thione with bromoalkenes, leading to various substituted quinazolines (Bakhteeva et al., 2019).
Molecular Structure Analysis
Quinazoline derivatives, including 2-(4-bromophenyl)quinazoline-4(3H)-thione, often exhibit planar molecular structures. The quinazoline unit's planarity and the orientation of substituents, such as the bromophenyl group, play a crucial role in the compound's chemical behavior and interaction with biological targets. For example, the dihedral angle between the quinazoline ring system and the bromophenyl ring can influence the molecule's binding affinity and selectivity towards certain receptors or enzymes (Srinivasan et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other compounds through hydrogen bonding or π-π interactions. These reactions can lead to the formation of new compounds with different biological activities or physicochemical properties. For instance, the bromine atom in the bromophenyl group can participate in electrophilic aromatic substitution reactions, enabling the synthesis of further functionalized quinazoline derivatives (Xu et al., 2016).
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Quinazoline and quinazolinone derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
- They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
- Various substituted quinazolines and quinazolinones have displayed important activities, for example, sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
-
Anticancer Activity
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Antidiabetic Activity
- Different quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized to develop α-glucosidase inhibitors .
- 2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one exhibited α-glucosidase inhibitory activity with IC50 values of 12.5 ± 0.1 lM and 15.6 ± 0.2 lM, respectively .
-
Histone Deacetylase 6 (HDAC6) Inhibitors
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Cytotoxicity
-
α-Glucosidase Inhibitory Activity
-
Histone Deacetylase 6 (HDAC6) Inhibitors
- A series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors .
- Among the compounds tested, one proved to be the most potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM .
- Some of these compounds showed potent antiproliferative activity in several tumor cell lines .
-
Cytotoxicity
-
α-Glucosidase Inhibitory Activity
Direcciones Futuras
The future directions for the research on 2-(4-bromophenyl)quinazoline-4(3H)-thione could involve further exploration of its biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, more research could be conducted to investigate its synthesis methods and to optimize its physical and chemical properties .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1H-quinazoline-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWVNTQJXOEFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366621 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-bromophenyl)quinazoline-4(3H)-thione | |
CAS RN |
100527-50-2 | |
| Record name | 2-(4-bromophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



